Lipoxygenase Pathway Inhibition: A Key Differentiator from Regioisomers
5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is documented as a potent lipoxygenase inhibitor, directly interfering with arachidonic acid metabolism [1]. This is a key differentiating feature from its closest regioisomers, such as the 3,4-dimethoxy (CAS 4378-55-6) and 2,4-dimethoxy (CAS 4654-07-3) variants, for which no specific lipoxygenase inhibition is reported in authoritative public databases [2]. The mechanism is further refined by its selectivity profile; it inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase only 'to a lesser extent,' establishing a defined polypharmacology that is distinct from broad-spectrum or single-target inhibitors [1].
| Evidence Dimension | Lipoxygenase Inhibition Profile |
|---|---|
| Target Compound Data | Potent inhibitor of lipoxygenase, interfering with arachidonic acid metabolism [1] |
| Comparator Or Baseline | 3,4-dimethoxy (CAS 4378-55-6) and 2,4-dimethoxy (CAS 4654-07-3) regioisomers |
| Quantified Difference | No specific lipoxygenase inhibition data reported for comparator isomers in public databases [2] |
| Conditions | Review of public chemical databases and vendor documentation |
Why This Matters
This specific biological activity is crucial for researchers studying the lipoxygenase pathway in inflammation, cancer, or skin diseases, where the 3,5-isomer provides a defined pharmacological tool not found in other dimethoxy isomers.
- [1] Medical University of Lublin. MeSH Concept: Lipoxygenase Inhibitors. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [2] ChemSrc. 5-(3,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID. CAS Number: 4378-55-6. https://m.chemsrc.com/en/cas/4378-55-6_939060.html View Source
